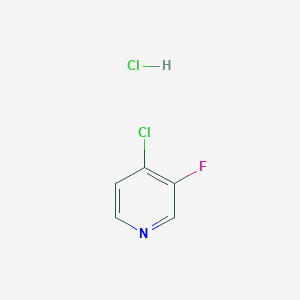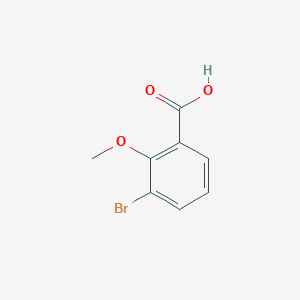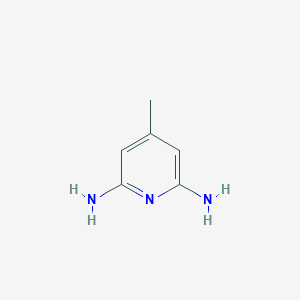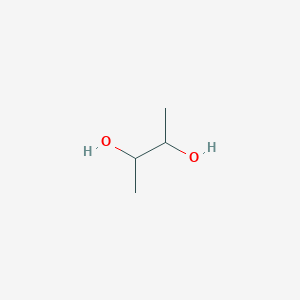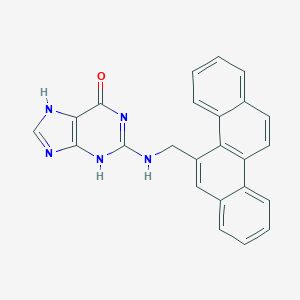
N(2)-((Chrysen-5-yl)methyl)guanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(2)-((Chrysen-5-yl)methyl)guanine, also known as CMG, is a synthetic guanine derivative that has gained significant attention in scientific research due to its potential applications in various fields such as cancer therapy, virology, and nanotechnology. CMG is a structural analog of the natural nucleoside guanine, which is an essential component of DNA and RNA. The unique structure of CMG makes it an attractive molecule for drug design and development.
作用機序
The mechanism of action of N(2)-((Chrysen-5-yl)methyl)guanine is based on its ability to inhibit the activity of DNA polymerase, which is an essential enzyme for DNA replication. N(2)-((Chrysen-5-yl)methyl)guanine acts as a competitive inhibitor of DNA polymerase by binding to the active site of the enzyme and preventing the incorporation of nucleotides into the growing DNA chain. This results in the inhibition of DNA synthesis and ultimately leads to the death of the cell.
生化学的および生理学的効果
N(2)-((Chrysen-5-yl)methyl)guanine has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, N(2)-((Chrysen-5-yl)methyl)guanine induces apoptosis, which is a programmed cell death mechanism that is activated in response to cellular stress. N(2)-((Chrysen-5-yl)methyl)guanine also inhibits angiogenesis, which is the process of formation of new blood vessels that is essential for the growth and metastasis of tumors. In HSV-infected cells, N(2)-((Chrysen-5-yl)methyl)guanine inhibits viral DNA synthesis and prevents the release of infectious viral particles.
実験室実験の利点と制限
One of the major advantages of N(2)-((Chrysen-5-yl)methyl)guanine is its potent antitumor activity, which makes it a promising candidate for cancer therapy. N(2)-((Chrysen-5-yl)methyl)guanine also exhibits high selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, one of the limitations of N(2)-((Chrysen-5-yl)methyl)guanine is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N(2)-((Chrysen-5-yl)methyl)guanine. One area of research is the development of more efficient synthesis methods for N(2)-((Chrysen-5-yl)methyl)guanine, which can improve its yield and purity. Another area of research is the optimization of the pharmacokinetic and pharmacodynamic properties of N(2)-((Chrysen-5-yl)methyl)guanine, which can enhance its therapeutic efficacy. Additionally, the use of N(2)-((Chrysen-5-yl)methyl)guanine as a building block for the synthesis of DNA-based nanomaterials can open up new avenues for the development of nanotechnology-based applications.
合成法
N(2)-((Chrysen-5-yl)methyl)guanine can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of N(2)-((Chrysen-5-yl)methyl)guanine involves the reaction of chrysenylmethyl chloride with guanine in the presence of a base. The enzymatic synthesis of N(2)-((Chrysen-5-yl)methyl)guanine involves the use of guanine phosphoribosyltransferase (GPRT) enzyme, which catalyzes the transfer of the 5-phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to guanine to form N(2)-((Chrysen-5-yl)methyl)guanine.
科学的研究の応用
N(2)-((Chrysen-5-yl)methyl)guanine has been extensively studied for its potential applications in various fields of scientific research. In cancer therapy, N(2)-((Chrysen-5-yl)methyl)guanine has been shown to exhibit potent antitumor activity by inhibiting the growth and proliferation of cancer cells. In virology, N(2)-((Chrysen-5-yl)methyl)guanine has been shown to inhibit the replication of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) by targeting the viral DNA polymerase. In nanotechnology, N(2)-((Chrysen-5-yl)methyl)guanine has been used as a building block for the synthesis of DNA-based nanomaterials.
特性
CAS番号 |
117606-17-4 |
|---|---|
製品名 |
N(2)-((Chrysen-5-yl)methyl)guanine |
分子式 |
C24H17N5O |
分子量 |
391.4 g/mol |
IUPAC名 |
2-(chrysen-5-ylmethylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C24H17N5O/c30-23-21-22(27-13-26-21)28-24(29-23)25-12-16-11-15-6-2-3-7-17(15)19-10-9-14-5-1-4-8-18(14)20(16)19/h1-11,13H,12H2,(H3,25,26,27,28,29,30) |
InChIキー |
XINSXRDSIDZSGC-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC(=O)C6=C(N5)N=CN6 |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC6=C(C(=O)N5)NC=N6 |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC(=O)C6=C(N5)N=CN6 |
同義語 |
N(2)-((chrysen-5-yl)methyl)guanine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



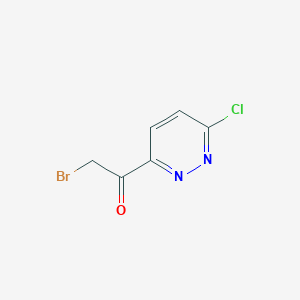
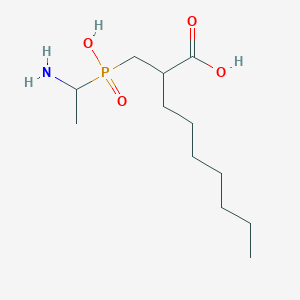
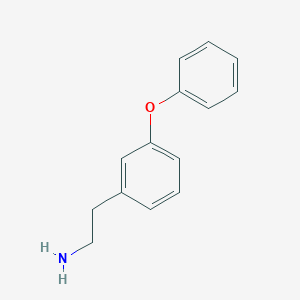
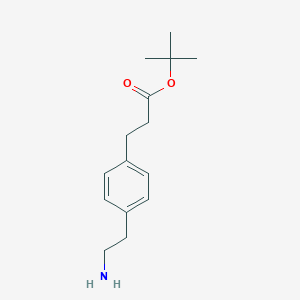
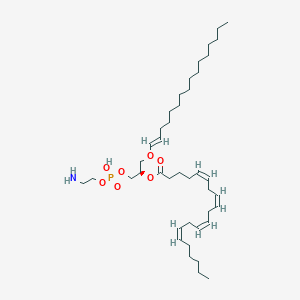
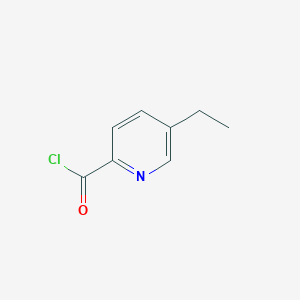
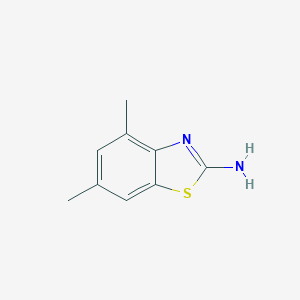
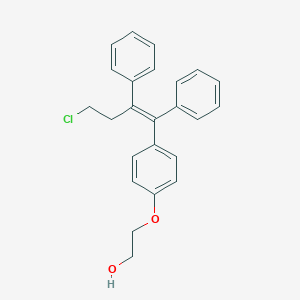
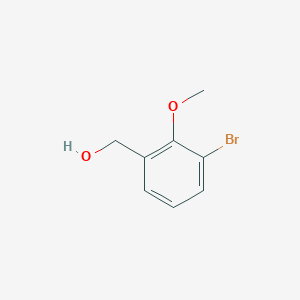
![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)
